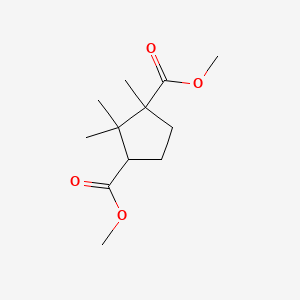

Dimethyl camphorate

Description

Historical Development of Camphorate Chemistry

The story of dimethyl camphorate begins with its natural precursor, camphor (B46023), a terpenoid with a distinctive aroma historically sourced from the wood of the camphor laurel tree (Cinnamomum camphora). apolloscientific.co.ukresearchgate.net The word 'camphor' itself has a rich etymological history, tracing back from French and Latin to Arabic and Malay, reflecting its global trade and use for centuries. apolloscientific.co.uksigmaaldrich.com

The crucial step toward camphorate chemistry occurred when camphor was first oxidized to produce camphoric acid. synquestlabs.com This dicarboxylic acid was first studied and isolated in the early 19th century. synquestlabs.comchemblink.com A pivotal moment in understanding its structure came in 1874, when Jacobus H. van 't Hoff proposed its molecular structure and explained its optical properties. synquestlabs.comchemblink.com The total synthesis of camphoric acid from diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid by Finnish chemist Gustav Komppa in 1904 definitively proved the structure of both camphoric acid and camphor itself. synquestlabs.comsynquestlabs.com The development of methods to synthesize camphoric acid laid the groundwork for the creation of its derivatives, including its esters. The synthesis of this compound from camphoric acid is a standard esterification reaction, representing a fundamental transformation in organic chemistry that makes the chiral backbone of camphor available for further applications.

Academic Importance of this compound in Contemporary Research

The academic significance of this compound lies in its inherent chirality, which it derives from the rigid bicyclic structure of camphor. This makes it and other camphor derivatives valuable as chiral building blocks or chiral auxiliaries in asymmetric synthesis. researchgate.netsigmaaldrich.comchemicalbook.com A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a product with a specific three-dimensional structure (stereochemistry). wikipedia.org The bulky and conformationally rigid framework of the camphor skeleton provides a predictable steric environment, influencing the approach of reagents and leading to high levels of stereoselectivity in chemical reactions. researchgate.netwikipedia.org

The physical and chemical properties of this compound are foundational to its use in the laboratory.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7282-27-1 |

| Molecular Formula | C₁₂H₂₀O₄ |

| Molecular Weight | 228.28 g/mol |

| Density (calculated) | 1.034 g/cm³ chemblink.com |

| Boiling Point (calculated) | 265.36 °C at 760 mmHg chemblink.com |

| Flash Point (calculated) | 119.75 °C chemblink.com |

Data sourced from multiple chemical suppliers. sigmaaldrich.comsynquestlabs.comsynquestlabs.comchemblink.com

Overview of Key Research Domains Concerning this compound

The unique structural features of the camphorate backbone have led to its application in distinct and advanced areas of chemical research, primarily in asymmetric synthesis and the development of novel materials.

Asymmetric Synthesis

The use of camphor-derived molecules as chiral auxiliaries is a well-established strategy in organic synthesis. researchgate.netsigmaaldrich.com While many different camphor derivatives are used, the underlying principle remains the same: leveraging the molecule's fixed chirality. For instance, in a notable synthesis of an antimicrobial agent, nabscessin A, researchers utilized dimethyl D-camphor (B3430136) acetal (B89532), a closely related derivative, in a multi-step process starting from myo-inositol. nih.govacs.org The camphor-derived unit served to control the stereochemical outcome of key reactions before being removed in a later step. Similarly, other camphor derivatives are used to create chiral reagents, such as in the enantioselective conjugate addition of dimethylcuprates to produce muscone, where the camphor-derived ligand dictates the stereochemistry of the final product. rsc.org These examples highlight the utility of the camphor framework, as found in this compound, for constructing complex, enantiomerically pure molecules. researchgate.net

Coordination Polymers and Materials Science

Researchers have synthesized a variety of camphorate-based MOFs that exhibit interesting behaviors, including applications in separation, luminescence, and magnetism. researchgate.netresearchgate.netacs.org For example, homochiral camphorate MOFs have been shown to be highly sensitive to the ionic radii of lanthanide metals, allowing for the size-selective crystallization and separation of these technologically important elements. acs.orgcapes.gov.br The specific metal ion and the use of other "auxiliary" ligands can tune the final structure and properties of the polymer, leading to diverse topologies from 1D chains to complex 3D frameworks. researchgate.netacs.org

Table 2: Examples of Research on Camphorate-Based Coordination Polymers

| Metal Ion(s) | Auxiliary Ligand(s) | Resulting Structure / Properties |

|---|---|---|

| Zn(II), Cd(II) | Various bis(imidazol-1-ylmethyl)-benzene isomers | Formation of 1D double-stranded chains and 2D sheets; materials exhibit photoluminescent and nonlinear optical properties. acs.org |

| Cd(II) | Various bis(1,2,4-triazol-1-yl)alkane isomers | Structures range from 1D fish-bone chains to 2D networks and 3D frameworks; materials show luminescent and ferroelectric properties. acs.org |

| Co(II), Ni(II) | 1,4-bis(imidazol)-butane (1,4-bimb) | Forms 1D double-chain structures with different topologies depending on the metal ion. researchgate.net |

| Lanthanides (La-Lu) | Acetate (B1210297) or Formate | Two different types of MOFs are formed, showing selectivity for either early (larger) or late (smaller) lanthanides, enabling separation. acs.orgcapes.gov.br |

| Mn(II), Co(II), Cd(II) | 4,4'-bis(1-imidazolyl)biphenyl (bimb) | Creates MOFs capable of luminescence-based sensing of metal ions and pesticides, and selective separation of organic dyes. researchgate.net |

This research demonstrates the academic importance of the camphorate structure, for which this compound is a key derivative, as a versatile building block for creating advanced functional materials.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 1,2,2-trimethylcyclopentane-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-11(2)8(9(13)15-4)6-7-12(11,3)10(14)16-5/h8H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQKJWYDOXYYBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)OC)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325043 | |

| Record name | Dimethyl camphorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15797-21-4, 7282-27-1 | |

| Record name | NSC408336 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl camphorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL 1,2,2-TRIMETHYL-1,3-CYCLOPENTANEDICARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Dimethyl Camphorate and Its Stereoisomers

Classical and Contemporary Esterification Routes to Dimethyl Camphorate

The conversion of camphoric acid's two carboxylic acid groups into methyl esters is the fundamental transformation required to produce this compound. Several methods, ranging from classical to contemporary, can achieve this.

The most traditional method is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid (camphoric acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgmasterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org The nucleophilic oxygen of methanol (B129727) then attacks this carbon, leading to a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the ester. wikipedia.orgmasterorganicchemistry.com Being an equilibrium process, the reaction must be driven towards the product by either using a large excess of methanol or by removing the water as it forms, often through azeotropic distillation with a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org A significant challenge in the esterification of camphoric acid is the steric hindrance around its carboxylic groups, which can impede the reaction. vnu.edu.vn

To circumvent the equilibrium limitations and steric challenges of Fischer esterification, more reactive derivatives of camphoric acid can be employed. One such strategy involves the initial conversion of camphoric acid to camphoric anhydride (B1165640) . vnu.edu.vn This anhydride can then react with methanol, often under milder conditions, to yield the corresponding mono-ester, which can be subsequently esterified to the diester. This approach was successfully used in a solvent-free synthesis of a sterically demanding solanesyl camphorate, demonstrating its utility for hindered systems. vnu.edu.vn

A highly efficient, though hazardous, route to methyl esters is the use of diazomethane (B1218177) (CH₂N₂) . slideshare.netmasterorganicchemistry.com Diazomethane reacts rapidly with carboxylic acids at room temperature without the need for a catalyst. The process involves protonation of diazomethane by the carboxylic acid, forming a carboxylate anion and a methyldiazonium cation. masterorganicchemistry.com The carboxylate then acts as a nucleophile in an SN2 reaction, displacing nitrogen gas (N₂) to form the methyl ester. masterorganicchemistry.com While effective, diazomethane is highly toxic and explosive, necessitating specialized equipment and handling procedures. slideshare.netmasterorganicchemistry.com A safer, more stable alternative is trimethylsilyldiazomethane (B103560) (TMS-diazomethane), which can be used for the methyl esterification of sensitive substrates. tcichemicals.com

| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Methanol, H₂SO₄ or TsOH | Reflux, water removal | Low-cost reagents, suitable for large scale. masterorganicchemistry.com | Equilibrium-limited, can be slow for sterically hindered acids, harsh conditions. wikipedia.orgvnu.edu.vn |

| Via Camphoric Anhydride | 1. Acetic anhydride (to form camphoric anhydride) 2. Methanol | Moderate heat | Overcomes steric hindrance and equilibrium issues. vnu.edu.vn | Requires an additional synthetic step. |

| Diazomethane | Diazomethane (CH₂N₂) in ether | Room temperature | High yield, fast reaction, mild conditions. masterorganicchemistry.com | Extremely toxic and explosive, requires special handling. slideshare.net |

| TMS-Diazomethane | Trimethylsilyldiazomethane, Methanol | 0 °C to room temperature | Safer alternative to diazomethane, high yield, mild. tcichemicals.com | Higher reagent cost compared to classical methods. |

Enantioselective and Diastereoselective Synthesis of this compound

The stereochemical integrity of this compound is dictated by the stereocenters present in the parent camphoric acid. Asymmetric synthesis in this context focuses on establishing the desired chirality in the camphoric acid precursor, which is then carried through the esterification process.

(1R,3S)-(+)-Camphoric acid is a valuable building block from the chiral pool, frequently used to design and synthesize sophisticated chiral catalysts and auxiliaries. beilstein-journals.orgmdpi.com Its rigid bicyclic structure provides a well-defined three-dimensional framework that can effectively control the stereochemical outcome of a reaction.

For instance, (1R,3S)-camphoric acid can be converted via a Schmidt reaction into (1R,3S)-1,3-diamino-1,2,2-trimethylcyclopentane. rhhz.netrsc.org This chiral diamine serves as a scaffold for a variety of organocatalysts. Reaction with aryl isothiocyanates yields chiral thiourea (B124793) derivatives that have been successfully applied as organocatalysts in asymmetric reactions like the Kabachnik-Fields reaction. rhhz.net Similarly, these camphor-derived diamines have been used to create bifunctional thiourea organocatalysts for asymmetric Michael additions. nih.gov The principle underlying this strategy is that the inherent chirality of the camphor (B46023) backbone is transferred to the catalyst, which then induces asymmetry in a new chemical transformation.

Asymmetric induction is the process by which a chiral entity influences a chemical reaction to favor the formation of one enantiomer or diastereoisomer over another. wikipedia.org This can be achieved through several mechanisms, including substrate control, the use of a chiral auxiliary, or a chiral catalyst. wikipedia.orgdokumen.pub

In the synthesis of this compound's stereoisomers, the strategy would typically involve an asymmetric reaction to form the camphoric acid backbone itself. This could be accomplished by:

External Asymmetric Induction: Employing a chiral catalyst to guide the stereoselective formation of a precursor to camphoric acid.

Relayed Asymmetric Induction: Attaching a chiral auxiliary to an achiral substrate. The auxiliary directs a diastereoselective reaction to create the desired stereocenters and is subsequently cleaved. wikipedia.org Camphor-based auxiliaries, such as camphorsultam, are widely used for this purpose in many other synthetic contexts. nih.gov

An illustrative example of using a camphor derivative to control stereochemistry is the synthesis of Nabscessin A, where dimethyl d-camphor (B3430136) acetal (B89532) was used as a chiral starting material to guide the formation of the final product. acs.orgnih.gov Furthermore, camphoric acid itself has been shown to act as a chiral induction agent, influencing the crystallization of metal-organic frameworks to produce bulk materials with a specific chirality. researchgate.net This demonstrates the powerful directing effect of the camphor scaffold's stereochemistry.

Sustainable Chemistry Approaches in this compound Production

In line with the principles of green chemistry, modern synthetic efforts aim to reduce waste, avoid hazardous substances, and improve energy efficiency. unibe.chcarloerbareagents.com Several sustainable approaches can be applied to the synthesis of this compound.

Biocatalysis offers an environmentally friendly route to esters. Enzymes, particularly lipases, can catalyze esterification reactions under very mild operating conditions (lower temperatures and neutral pH). researchgate.net This approach leads to high selectivity, reduces the formation of byproducts, and is compatible with green chemistry principles. researchgate.net

The use of heterogeneous and reusable catalysts is another cornerstone of sustainable chemistry. Instead of homogeneous acid catalysts like H₂SO₄, which are difficult to recover and neutralize, solid acid catalysts can be employed. Examples include:

Ion-exchange resins such as Dowex H+, which are effective, nontoxic, and easily recovered and reused. nih.gov

Metal-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Al³⁺-mont), which have been shown to be highly effective for the esterification of dicarboxylic acids and can be regenerated and reused. researchgate.net

Immobilized catalysts , such as p-toluenesulfonic acid supported on activated carbon, which combine the reactivity of a known catalyst with the ease of separation of a heterogeneous system. researchgate.net

Novel catalyst-free methods are also emerging. One remarkable technique is esterification via aerosolization , where atomizing a solution of a carboxylic acid and an alcohol can lead to ester formation without any catalyst or external heating, representing a significant advance in green synthesis. digitellinc.com

| Approach | Catalyst/Method | Typical Conditions | Green Advantage |

|---|---|---|---|

| Biocatalysis | Lipase enzymes | Mild temperature, neutral pH | High selectivity, reduced byproducts, biodegradable catalyst, low energy use. researchgate.net |

| Heterogeneous Catalysis | Dowex H+ resin | Reflux | Reusable, non-toxic catalyst, simple product isolation. nih.gov |

| Heterogeneous Catalysis | Al³⁺-montmorillonite clay | Moderate heat | Reusable and regenerable catalyst, good to excellent yields. researchgate.net |

| Catalyst-Free Synthesis | Aerosolization | Room temperature | Eliminates need for catalyst and heat, high efficiency. digitellinc.com |

Process Chemistry Considerations for Scalable this compound Synthesis

Translating a laboratory synthesis into a large-scale industrial process requires careful consideration of efficiency, cost, safety, and environmental impact. For this compound, several key factors must be addressed.

A primary challenge for Fischer-type esterifications is managing the reaction equilibrium to achieve high conversion. On an industrial scale, this is typically managed by using a significant excess of methanol, which also serves as the solvent, and continuously removing water to drive the reaction to completion. organic-chemistry.org

The inherent steric hindrance of the camphoric acid molecule poses a kinetic barrier, potentially requiring longer reaction times or higher temperatures, which increases energy costs. vnu.edu.vn An alternative scalable strategy is the two-step process via camphoric anhydride, which can improve reaction rates and avoid the need for harsh acid catalysts. vnu.edu.vn

Catalyst selection is critical for process viability. While effective, homogeneous catalysts lead to separation challenges and waste streams. Heterogeneous catalysts, such as the ion-exchange resins or clays previously mentioned, are highly advantageous for scalable processes. nih.govresearchgate.net Their ease of separation (e.g., by filtration) and reusability significantly reduce operational costs and environmental impact.

Downstream processing—the isolation and purification of the final product—must be efficient and simple. A process that yields a high-purity product directly from the reaction mixture with minimal purification steps, such as simple filtration and solvent evaporation, is ideal. rsc.org Finally, a comprehensive assessment of the process, considering factors like atom economy, energy consumption, and the environmental impact of all reagents and waste streams, is essential for developing a truly sustainable and economically feasible industrial synthesis of this compound. acs.org

Comprehensive Spectroscopic and Analytical Characterization Methodologies for Dimethyl Camphorate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of dimethyl camphorate. Both ¹H and ¹³C NMR provide critical data for confirming the compound's constitution and stereochemistry.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons reveal the connectivity and spatial relationships within the molecule. The methyl groups of the dimethyl ester functionality typically appear as sharp singlet signals. The protons on the camphor (B46023) backbone exhibit complex splitting patterns due to stereochemical differences, providing a unique fingerprint for the molecule. rsc.orguobasrah.edu.iq The use of chiral shift reagents, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(hfc)₃), can be employed to resolve overlapping signals and aid in the determination of enantiomeric purity by inducing diastereomeric shifts in the NMR spectra of chiral compounds. sigmaaldrich.comsigmaaldrich.com

Table 1: Representative NMR Data for Camphor-Related Structures

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

| ¹H | 0.8 - 1.5 | s, d | Methyl groups |

| ¹H | 1.2 - 2.5 | m | Methylene and methine protons |

| ¹H | 3.6 - 3.8 | s | Ester methyl protons |

| ¹³C | 9 - 25 | q | Methyl carbons |

| ¹³C | 25 - 50 | t, d | Methylene and methine carbons |

| ¹³C | 50 - 60 | q | Ester methyl carbons |

| ¹³C | 170 - 180 | s | Carbonyl carbons |

Note: Specific chemical shifts can vary depending on the solvent and the specific stereoisomer.

Mass Spectrometry (MS) for Elucidation of this compound Structure and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation and the assessment of its purity. solubilityofthings.comscribd.com

Electron Ionization (EI) is a common technique used for the analysis of volatile compounds like this compound. The resulting mass spectrum typically shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. openrepository.com The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for esters include the loss of an alkoxy group (-OR) or cleavage adjacent to the carbonyl group. arizona.edu For this compound, fragmentation may also involve the camphor backbone, leading to a series of characteristic ions that can be used to identify the compound. openrepository.comresearchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. mdpi.comresearchgate.net This level of precision is crucial for distinguishing between compounds with the same nominal mass and for confirming the identity of this compound with a high degree of confidence. mdpi.comcdnsciencepub.com MS can also be coupled with chromatographic techniques like Gas Chromatography (GC-MS) for the analysis of complex mixtures and the quantification of this compound. woodresearch.skchrom-china.com

Table 2: Expected Fragmentation Patterns in the Mass Spectrum of this compound

| Ion | Description |

| [M]⁺ | Molecular ion |

| [M - OCH₃]⁺ | Loss of a methoxy (B1213986) group |

| [M - COOCH₃]⁺ | Loss of a carbomethoxy group |

| Further fragmentation of the camphor skeleton | Characteristic ions related to the bicyclic structure |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. uobasrah.edu.iq

IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the carbonyl (C=O) groups in the ester functionalities. researchgate.net These typically appear as strong absorption bands in the region of 1730-1750 cm⁻¹. pressbooks.pub The C-O stretching vibrations of the ester groups are also observable, usually in the 1000-1300 cm⁻¹ range. pressbooks.pub The presence of C-H stretching and bending vibrations from the aliphatic camphor framework further confirms the structure. scribd.com

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, other vibrations, such as those of the C-C backbone, can be more prominent. scifiniti.comuci.edu The symmetric vibrations of the molecule are often strong in the Raman spectrum, aiding in a more complete vibrational analysis. scribd.com By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. scifiniti.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Spectroscopy Method |

| C=O (ester) | 1730 - 1750 | IR (strong), Raman (moderate) |

| C-O (ester) | 1000 - 1300 | IR (strong) |

| C-H (aliphatic) | 2850 - 3000 | IR (strong), Raman (strong) |

X-ray Crystallography for Absolute Stereochemical Determination of this compound Structures

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. oup.com For this compound, which possesses multiple chiral centers, X-ray crystallography can unambiguously establish the relative and absolute configuration of each stereocenter. rsc.orgresearchgate.net

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built. lookchem.com This includes precise bond lengths, bond angles, and torsional angles, providing a complete and accurate picture of the molecule's conformation in the solid state. The determination of the absolute configuration is often possible through the use of anomalous dispersion effects, particularly if a heavy atom is present in the structure or by using specific crystallization techniques. oup.comou.ac.lk

Chromatographic Techniques for Separation and Quantification of this compound Stereoisomers

Chromatographic techniques are essential for the separation, purification, and quantification of this compound, especially for resolving its different stereoisomers. solubilityofthings.com

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. nihs.go.jp When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can be used for both qualitative and quantitative analysis. chrom-china.com For the separation of stereoisomers, chiral stationary phases are required. psu.edugcms.cz These phases, often based on cyclodextrin (B1172386) derivatives, create a chiral environment within the column that allows for the differential interaction and separation of enantiomers and diastereomers. gcms.czgcms.cz

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound. nih.gov Similar to GC, chiral stationary phases can be employed in HPLC to achieve the separation of stereoisomers. researchgate.net Reversed-phase HPLC with a suitable C18 column and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) can be used for the analysis and quantification of the compound. nih.gov The choice of detector, such as a UV detector, depends on the chromophoric properties of the molecule.

Table 4: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| GC | Chiral (e.g., cyclodextrin-based) | Inert gas (e.g., He, H₂) | FID, MS | Separation and quantification of stereoisomers |

| HPLC | Chiral or C18 | Acetonitrile/water, Methanol/water | UV, MS | Separation, quantification, and purification of stereoisomers |

Stereochemical Investigations and Control in Dimethyl Camphorate Chemistry

Configurational Stability and Conformational Dynamics of Dimethyl Camphorate

The rigid bicyclic framework of the camphor (B46023) skeleton imparts significant configurational stability to its derivatives. This compound, possessing two chiral centers, exists as a pair of enantiomers. The inherent strain within the bicyclo[2.2.1]heptane system restricts bond rotations, making the interconversion of enantiomers (racemization) a high-energy process under normal conditions. This high configurational stability is a hallmark of many camphor derivatives and is crucial for their use as chiral building blocks in asymmetric synthesis. uzh.ch

The conformational dynamics of this compound are primarily dictated by the rotations around the single bonds connecting the ester groups to the cyclopentane (B165970) ring. While the ring itself is conformationally constrained, the ester moieties can adopt different orientations. The relative energies of these conformers are influenced by steric and electronic interactions between the methyl groups of the esters and the rigid camphor framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these conformational dynamics. By analyzing chemical shifts, coupling constants, and through-space interactions via techniques like Nuclear Overhauser Effect (NOE) spectroscopy, the predominant conformations in solution can be elucidated. researchgate.netcopernicus.orgresearchgate.net For instance, in related camphor derivatives, NMR studies have revealed the preferred spatial arrangements of substituents, providing insights into the steric hindrance and electronic effects that govern conformational preferences. researchgate.netnih.govbeilstein-journals.org While specific studies on the conformational analysis of this compound are not extensively documented, the principles derived from studies on similar camphor structures can be applied. auremn.org.br The interplay of steric repulsion and dipole-dipole interactions likely favors conformations where the two methyl ester groups are oriented to minimize these unfavorable interactions.

Computational modeling, such as Density Functional Theory (DFT), complements experimental NMR data by providing calculated energies for different conformers, thus predicting the most stable geometries and the energy barriers for interconversion. preprints.org

Strategies for Enantiomeric Resolution of this compound

The separation of enantiomers, a process known as resolution, is a critical step in obtaining stereochemically pure compounds. For this compound, which is derived from camphoric acid, resolution can be achieved at the stage of the parent acid or on the diester itself.

One common strategy for resolving racemic carboxylic acids like camphoric acid is through the formation of diastereomeric salts with a chiral resolving agent, such as an optically active amine. onyxipca.com These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the acid can be recovered and subsequently esterified to yield enantiomerically pure this compound.

Alternatively, resolution can be performed directly on the racemic this compound. Chromatographic methods are particularly effective for this purpose. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) can separate the enantiomers. gcms.czacs.orgresearchgate.net The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation. For example, gas chromatography on columns coated with chiral metal chelates, such as nickel(II) bis[3-(trifluoroacetyl)-1R-camphorate], has been successfully used to resolve a variety of racemic compounds. acs.orgresearchgate.net The enantiomers of dimethyl-2,3-pentadienedioate (B155291) have been separated using gas chromatography on a chiral stationary phase, demonstrating the applicability of this technique to similar diesters. researchgate.net

Another approach involves the use of chiral auxiliaries. For instance, camphorsultam, a well-known chiral auxiliary derived from camphor, can be used to form diastereomeric amides with carboxylic acids, which can then be separated. researchgate.net While this method is typically applied to the acid, it highlights the principle of converting enantiomers into separable diastereomers.

Diastereoselective Synthesis and Properties of this compound Derivatives

The chiral backbone of this compound can be utilized to direct the stereochemical outcome of reactions at or near the ester functionalities, a process known as diastereoselective synthesis. By controlling the approach of reagents to the molecule, it is possible to create new stereocenters with a specific configuration relative to the existing ones.

For instance, the enolates derived from this compound can react with electrophiles. The bulky camphor framework can shield one face of the enolate, leading to a preferential attack from the less hindered face and the formation of one diastereomer in excess. The synthesis of various derivatives of camphor has been explored, where the rigid structure dictates the stereochemistry of the products. researchgate.netmdpi.compdx.edu

The properties of these diastereomeric derivatives can vary significantly. These differences can be observed in their spectroscopic data (NMR, IR), melting points, and chromatographic behavior. X-ray crystallography is an invaluable technique for unambiguously determining the three-dimensional structure and absolute configuration of crystalline derivatives, providing definitive proof of the diastereoselectivity of a reaction. preprints.orgresearchgate.net The synthesis of novel camphor-derived thioureas, for example, relied on NMR techniques and single-crystal X-ray crystallography to determine the configuration of the newly formed stereocenters. nih.gov

The ability to synthesize diastereomerically enriched derivatives of this compound is crucial for creating complex molecules with multiple stereocenters in a controlled manner, a key challenge in the synthesis of natural products and pharmaceuticals.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) of this compound

Chiroptical spectroscopy techniques are essential for characterizing chiral molecules as they respond differently to left- and right-circularly polarized light. Optical Rotatory Dispersion (ORD) measures the change in optical rotation with wavelength, while Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light. slideshare.netkud.ac.inresearchgate.netencyclopedia.pubscribd.com

Camphor and its derivatives are well-known for their distinct chiroptical properties and are often used as standards for calibrating spectropolarimeters. encyclopedia.pub The ORD and CD spectra of this compound are expected to be influenced by the electronic transitions associated with the ester carbonyl groups. The rigid bicyclic structure holds these chromophores in a chiral environment, leading to characteristic Cotton effects in the CD spectrum.

The study of chiroptical properties is not only crucial for stereochemical assignment but also for understanding the electronic structure of chiral molecules and their interactions with other molecules and with light.

Reaction Chemistry and Mechanistic Studies Involving Dimethyl Camphorate

Regioselective and Stereoselective Functionalization of the Dimethyl Camphorate Skeleton

The camphor (B46023) scaffold is a valuable chiral starting material for asymmetric synthesis. hawaii.edu Its rigid structure allows for high levels of regio- and stereocontrol in various functionalization reactions. While most transformations of camphor occur at the C2, C3, and C10 positions, recent advances in C-H functionalization have enabled derivatization at previously unactivated positions. chim.itresearchgate.net

Regioselective Functionalization: Directed C-H functionalization is a powerful strategy for achieving regioselectivity. nih.gov In this approach, a directing group on the substrate coordinates to a metal catalyst, bringing the catalytic center in proximity to a specific C-H bond. For example, hydroxyl groups can direct the iridium-catalyzed borylation or silylation of γ-C-H bonds. nih.gov This method has been successfully applied to camphor derivatives, enabling selective functionalization of specific methyl groups. nih.gov For instance, exo-selective hydrosilylation of (+)-camphor followed by directed C-H functionalization at the C10 methyl group has been reported. nih.gov

Manganese-catalyzed γ-lactonization of unactivated primary C-H bonds in carboxylic acid substrates is another example of regioselective functionalization. nih.gov This reaction proceeds via carboxylate binding to the metal center, directing the oxidation to a specific primary C-H bond.

Stereoselective Functionalization: The inherent chirality of the camphor skeleton is widely exploited to induce stereoselectivity. Camphor-derived auxiliaries, such as Oppolzer's camphor sultam, are used to control the stereochemical outcome of reactions like 1,3-dipolar cycloadditions. researchgate.net

Furthermore, the chirality of the catalyst can be used to control diastereoselectivity in the functionalization of substrates containing gem-dimethyl groups, as seen in camphor derivatives. nih.gov Catalyst-chirality dependent selective oxidation of either of the two methyl groups in rigid camphor-derived carboxylic acids has been demonstrated, opening new avenues for elaborating the camphor scaffold. nih.gov Natural product-directed catalytic B-H activation has also been used for the stereoselective synthesis of functionalized boron clusters using camphor as a directing group. nih.govacs.org

Pericyclic and Cycloaddition Reactions of this compound Scaffolds

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgmsu.edu They are characterized by their high stereospecificity, which is governed by the principles of orbital symmetry, often summarized by the Woodward-Hoffmann rules. libretexts.org The main classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.orgmsu.edu

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful methods for constructing six-membered rings with high stereocontrol. libretexts.orgmdpi.com Camphor-derived scaffolds can participate in or influence cycloaddition reactions. For instance, camphor-derived dienes can react with dienophiles. The rigid s-cis conformation of cyclic dienes often makes them more reactive than their acyclic counterparts. libretexts.org

1,3-Dipolar cycloaddition reactions are also valuable for constructing five-membered heterocyclic rings. The use of chiral auxiliaries derived from camphor, such as Oppolzer's camphor sultam, can achieve high stereocontrol in these reactions. researchgate.net For example, thermal reactions of camphor-derived pyrazolidinones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) proceed via azomethine ylide intermediates to yield diastereomeric cycloaddition products. chim.it

Electrocyclic Reactions: Electrocyclic reactions involve the formation of a σ-bond from a conjugated π-system, or the reverse ring-opening process. msu.edu The stereochemical outcome (conrotatory or disrotatory) is dictated by the number of π-electrons and whether the reaction is induced by heat or light. psgcas.ac.in While specific examples involving this compound are scarce, the principles can be applied to unsaturated derivatives of the camphor skeleton.

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. msu.edu The Wagner-Meerwein rearrangement, a nih.govnsc.ru-sigmatropic shift, is a classic reaction of the camphor skeleton, often leading to skeletal rearrangements. msu.edu

The rigid framework of this compound makes its derivatives interesting substrates for studying the stereochemical and electronic factors that govern pericyclic reactions.

Metal-Catalyzed Transformations and Their Application to this compound

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. mdpi.com These methods are applicable to complex molecules like this compound and its derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds. mdpi.com These reactions can be used to functionalize the camphor skeleton, for example, by coupling aryl or alkyl groups to a halogenated camphor derivative.

C-H Functionalization/Activation: A major area of development is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. beilstein-journals.org As mentioned in section 5.2, metal catalysts, particularly those based on palladium, rhodium, iridium, and manganese, have been used for the regioselective and stereoselective functionalization of C(sp³)–H bonds in camphor derivatives. nih.govnih.govnih.govescholarship.org For example, palladium acetate (B1210297) in the presence of an oxidant can catalyze the acetoxylation of primary C-H bonds in camphor derivatives directed by an oxime group. nih.gov Iridium catalysts can direct the borylation of primary C-H bonds guided by a hydroxyl group. nih.gov

Other Metal-Catalyzed Reactions: Metal complexes of camphor-derived ligands, such as chiral Schiff bases, have been used as catalysts in asymmetric reactions, including hydrophosphonylation. researchgate.net Nickel and cobalt complexes have been employed in enantioconvergent cross-coupling reactions. acs.org Furthermore, the reductive deamination of N,N-dimethylglutamic acid to dimethyl glutarate has been achieved using a Pt/TiO₂ catalyst, a transformation that highlights the potential for selective C-N bond cleavage in the presence of other functional groups. rsc.org

Table 2: Examples of Metal-Catalyzed Functionalization of Camphor Derivatives

| Reaction Type | Catalyst System | Directing Group | Functionalized Position | Reference |

| Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | Oxime | Primary C-H | nih.gov |

| C-H Silylation | [Ir(coe)₂Cl]₂ | Hydroxyl | C10-methyl | nih.gov |

| γ-Lactonization | Chiral Mn complex | Carboxylic acid | gem-dimethyl group | nih.gov |

| B-H Alkylation/Annulation | [Cp*RhCl₂]₂ / Cu(OAc)₂ | Amide | Boron cluster | nih.gov |

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies for this compound

Understanding reaction mechanisms is fundamental to controlling and improving chemical reactions. Kinetic studies and the use of isotopic labeling are powerful tools for this purpose. msuniv.ac.inresearchgate.net

Kinetic Studies: By measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature), a rate law can be determined, which provides insight into the molecularity of the rate-determining step. msuniv.ac.in For example, a reaction that is first-order in two reactants is likely bimolecular. As discussed previously, kinetic studies of transesterification reactions have helped to establish kinetic models and optimize reaction conditions. nih.govkoreascience.krxdhg.com.cn

Isotopic Studies: The kinetic isotope effect (KIE) is a sensitive probe for bond breaking or formation at the rate-determining step of a reaction. wikipedia.org It is measured by comparing the rate of a reaction with a normal substrate to the rate with an isotopically labeled substrate (e.g., replacing hydrogen with deuterium). A primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step. msuniv.ac.in Secondary KIEs (kH/kD close to 1) provide information about changes in hybridization at the reacting center. msuniv.ac.in

Isotope effect studies have been crucial in elucidating the mechanisms of enzymes like cytochrome P450, confirming that C-H bond cleavage is often at least partially rate-limiting. acs.orgnih.gov In the context of this compound, a KIE study on a C-H functionalization reaction would provide definitive evidence for whether the C-H bond cleavage step is rate-determining.

Isotopic labeling can also be used to trace the path of atoms through a reaction. For instance, in ester hydrolysis, labeling the oxygen atom of the water molecule can distinguish between acyl-oxygen cleavage and alkyl-oxygen cleavage. slideshare.netmsuniv.ac.in Such an experiment on this compound could confirm the operative mechanism (e.g., AAC2 vs. AAL1).

While specific mechanistic studies employing these techniques on this compound itself are not widely reported, the principles are directly applicable to investigating its reaction chemistry. The well-defined and rigid structure of the camphor framework makes it an excellent model system for such detailed mechanistic investigations.

Derivatization and Design of Novel Analogs from Dimethyl Camphorate

Synthesis of Chiral Ligands and Organocatalysts Based on Dimethyl Camphorate

The distinct stereochemistry of the camphor (B46023) framework has been widely leveraged in creating chiral auxiliaries and ligands for asymmetric catalysis. This compound provides a readily accessible foundation for these endeavors.

A significant application is the synthesis of chiral TADDOL-like diols. researchgate.netarkat-usa.org These diols, originating from this compound, have found use as ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. researchgate.netresearchgate.net Catalysts formed in situ from Ti(OiPr)4 and these camphor-derived diols have successfully produced (S)-1-phenyl-1-propanol with high enantiomeric excess. researchgate.net The inflexible camphor backbone is credited with forging a well-defined chiral pocket around the active metal center, thereby directing the reaction's stereochemical course.

Furthermore, camphor-derived pyrazolidinone auxiliaries have been synthesized from this compound derivatives. chemrxiv.orgchemrxiv.orgpsu.eduairitilibrary.com These auxiliaries have demonstrated efficacy in controlling the stereochemistry of diverse reactions, including aldol (B89426) reactions and alkylations. chemrxiv.orgchemrxiv.orgpsu.eduairitilibrary.comacs.org The predictable facial selectivity imposed by the voluminous camphor group facilitates the diastereoselective creation of new stereocenters. chemrxiv.orgchemrxiv.org Organocatalysts, such as bifunctional amine-squaramides and thioureas, have also been developed from camphor derivatives, proving effective in reactions like the Michael addition. nih.govmdpi.comresearchgate.netiastate.edunih.gov

Table 1: Applications of this compound-Derived Chiral Ligands and Organocatalysts

| Catalyst Type | Application | Key Features |

|---|---|---|

| TADDOL-like diols | Enantioselective addition of diethylzinc to benzaldehyde | Rigid camphor backbone creates a defined chiral environment. |

| Camphorpyrazolidinone auxiliaries | Aldol reactions, alkylations, cyclopropanations | Bulky camphor group ensures high diastereoselectivity. chemrxiv.orgchemrxiv.org |

| Amine-squaramide organocatalysts | Michael addition | Bifunctional activation mode. nih.gov |

| Thiourea (B124793) organocatalysts | Michael addition | Bifunctional activation and phase-transfer catalysis. mdpi.comresearchgate.netiastate.edunih.gov |

Development of this compound as a Chiral Building Block in Complex Molecule Synthesis

The synthetic value of this compound extends beyond catalysis to its function as a chiral template for building complex natural products and their analogs. The molecule's intrinsic stereochemistry offers a significant advantage in syntheses requiring the precise arrangement of multiple stereocenters.

Researchers have employed this compound as a precursor for synthesizing various biologically active molecules. For example, the camphor structure has been integrated into the synthesis of sandalwood odorants. Through strategic modification of this compound's functional groups and subsequent chemical transformations, novel fragrance compounds have been developed.

Additionally, the camphoric acid backbone, easily obtained from this compound through hydrolysis, has been used to create chiral stationary phases for chromatography. The rigidity and well-defined stereochemistry of the camphor framework are essential for producing stationary phases capable of separating racemic mixtures. The derivatization of camphor has also led to the synthesis of novel chiral 1,5-diamines, which are valuable building blocks for bioactive products. scielo.br

Incorporation of this compound Units into Supramolecular Architectures

The rigid and predictable geometry of the camphor skeleton makes this compound and its derivatives desirable components for constructing well-defined supramolecular assemblies. The capacity of camphoric acid, and by extension its esters, to form hydrogen bonds and engage in other non-covalent interactions has been harnessed to create complex molecular structures.

Studies have demonstrated that camphoric acid can self-assemble into diverse supramolecular forms, including tapes and helices, through hydrogen bonding between carboxylic acid groups. While this compound itself lacks the hydrogen-bonding ability of the parent acid, its derivatives can be engineered to participate in similar self-assembly processes by modifying the ester groups to include recognition sites.

For instance, by functionalizing the camphorate backbone with moieties capable of metal coordination or specific hydrogen bonding, chemists can guide the assembly of these units into larger, ordered structures. These supramolecular systems hold promise for applications in molecular recognition, sensing, and materials science. The development of novel chiral thiol ligands from camphor, for example, has been significant for research in chiral nanomaterials. rsc.org

Synthetic Exploration of Structurally Related Camphorate Analogs

The investigation of this compound analogs has paved the way for new catalyst designs and advancements in materials science. By systematically altering the camphor skeleton, researchers can fine-tune the steric and electronic characteristics of the resulting molecules.

One line of inquiry focuses on synthesizing bornane-based ligands, which are structurally akin to camphorates. These ligands, often featuring different functional groups at the C2 and C3 positions of the bornane ring system, have been used to create catalysts for a variety of asymmetric transformations.

Furthermore, the synthesis of C2-symmetric diols and diamines from camphoric acid has been a productive research area. mdpi.com These symmetric molecules are particularly valuable as ligands in asymmetric catalysis, as they can establish a highly ordered and symmetric chiral environment around a metal center. The stereochemical outcome of reactions catalyzed by these systems is often highly predictable and enantioselective. For instance, C2-symmetric diols derived from (+)-camphoric acid have been utilized as chiral ligands in the titanium-catalyzed enantioselective addition of nucleophiles to aldehydes.

The adaptability of the camphor scaffold permits a broad spectrum of modifications, yielding a diverse library of analogs with distinct properties and applications. This includes the synthesis of chiral pyridine (B92270) derivatives and other nitrogen-containing ligands that have shown effectiveness in asymmetric catalysis. metu.edu.trnih.gov

Theoretical and Computational Approaches to Dimethyl Camphorate Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity of Dimethyl Camphorate

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for probing the electronic structure and predicting the reactivity of molecules like this compound. Such calculations could provide fundamental insights into the distribution of electrons within the molecule, which governs its chemical behavior.

A typical study would involve optimizing the geometry of this compound to find its most stable three-dimensional structure. From this optimized structure, a variety of electronic properties can be calculated. These properties help in understanding the molecule's stability, reactivity, and potential interaction sites.

Table 7.1.1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Property | Description | Potential Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as an electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electron acceptor. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A small gap is associated with higher chemical reactivity and lower kinetic stability. |

| Mulliken Charges | Partial charges assigned to individual atoms. | Reveals the electrophilic and nucleophilic sites within the molecule, predicting how it might interact with other reagents. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences physical properties like solubility and intermolecular interactions. |

Note: The data in this table is illustrative and not based on actual published research for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

The camphor (B46023) backbone of this compound imparts significant conformational rigidity, yet rotations around the single bonds of the ester groups allow for a degree of flexibility. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound, identifying the most stable arrangements (conformers) and the energy barriers between them.

An MD simulation models the movement of atoms and molecules over time by solving Newton's equations of motion. By simulating this compound in different environments (e.g., in a vacuum, in a solvent), one could understand how intermolecular interactions influence its preferred shape.

Table 7.1.2: Potential Conformational States of this compound from MD Simulations

| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Conformer A | ~60° | 0.0 | 75 |

| Conformer B | ~180° | 1.5 | 20 |

| Conformer C | ~-60° | 2.5 | 5 |

Note: This table represents a hypothetical outcome of a conformational analysis and is for illustrative purposes only.

Spectroscopic Parameter Prediction for this compound Isomers using Computational Methods

Computational chemistry provides methodologies to predict various spectroscopic parameters, which can be invaluable for identifying and characterizing molecules. For this compound and its potential isomers, these predictions can aid in the interpretation of experimental spectra.

Techniques such as Time-Dependent DFT (TD-DFT) can predict UV-Vis absorption spectra, while calculations of vibrational frequencies can simulate Infrared (IR) and Raman spectra. Similarly, nuclear magnetic shielding constants can be computed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Comparing these predicted spectra with experimental data is a cornerstone of modern structure elucidation.

Table 7.1.3: Computationally Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Parameter | Experimental Value |

| ¹H NMR | Chemical Shift of methyl protons (ppm) | Data not available |

| ¹³C NMR | Chemical Shift of carbonyl carbon (ppm) | Data not available |

| IR Spectroscopy | Carbonyl stretch frequency (cm⁻¹) | Data not available |

| UV-Vis Spectroscopy | λmax (nm) | Data not available |

Note: This table highlights the type of data that would be generated in such a study; no published values for this compound are currently available.

Computational Mechanistic Elucidation of Reactions Involving this compound

Understanding the step-by-step process of a chemical reaction, its mechanism, is fundamental to controlling its outcome. Computational methods allow for the mapping of reaction pathways, including the identification of transition states and intermediates. For reactions involving this compound, such as its synthesis or hydrolysis, computational elucidation could reveal the lowest energy pathway and the factors controlling the reaction rate and selectivity.

By calculating the energies of reactants, products, and all transition states, a potential energy surface for the reaction can be constructed. This would provide quantitative data on activation energies, which are directly related to reaction kinetics.

A recent thesis has identified this compound as a potential renewable building block for bio-based polyesters. A computational study of the polymerization mechanism could, for instance, clarify the energetics of the initiation, propagation, and termination steps.

Academic and Research Applications of Dimethyl Camphorate Excluding Prohibited Categories

Dimethyl Camphorate as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. royalholloway.ac.uk The rigid bicyclic framework of the camphor (B46023) moiety in this compound makes it an effective scaffold for inducing facial selectivity in reactions at a tethered prochiral center. While research often highlights the broader family of camphor derivatives, the principles underlying their stereodirecting ability are applicable to this compound. nih.govnih.gov

The camphor backbone's steric bulk effectively shields one face of a reactive intermediate, forcing an incoming reagent to approach from the less hindered face. rsc.org For instance, in enolate alkylations or aldol (B89426) reactions, attaching a camphor-based auxiliary to a carbonyl compound can lead to the formation of one diastereomer in high excess. cdnsciencepub.comclockss.org Although specific studies detailing this compound as the auxiliary of choice are not abundant, its parent acid, camphoric acid, and other derivatives like camphorsultam, have been extensively used. nih.govu-tokyo.ac.jp These studies demonstrate the power of the camphor scaffold in controlling stereochemistry, a potential that extends to this compound.

The effectiveness of a chiral auxiliary is often determined by the diastereomeric excess (d.e.) of the product. Below is a representative table of diastereoselectivities achieved with camphor-derived auxiliaries in various asymmetric reactions, illustrating the potential for high stereochemical control.

| Reaction Type | Substrate | Reagent | Auxiliary Type | Diastereomeric Excess (d.e.) |

| Aldol Condensation | Camphor-derived oxazinone | Benzaldehyde | Camphor | >95% |

| Michael Addition | Acrylate Ester | Grignard Reagent | Camphor-derived sulfonamide | up to 95% |

| Alkylation | Propanoyl Imide | Allyl Bromide | Camphorsultam | 96:4 |

This table presents data for various camphor derivatives to illustrate the potential of the camphor scaffold as a chiral auxiliary. Specific data for this compound was not available in the reviewed sources.

Utility in Asymmetric Catalysis as a Ligand Precursor or Scaffold

In asymmetric catalysis, chiral ligands coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of a catalyzed reaction. diva-portal.orgmetu.edu.tr Derivatives of camphoric acid, and by extension this compound, serve as versatile precursors for the synthesis of such chiral ligands. ajol.infoscielo.br The ester functionalities in this compound can be chemically modified to introduce coordinating atoms like nitrogen, phosphorus, or oxygen, which can then bind to a transition metal.

For example, diamines derived from camphoric acid have been used to create bifunctional thiourea (B124793) and squaramide organocatalysts. researchgate.net These catalysts have proven effective in asymmetric Michael additions. researchgate.net140.122.64acs.org The rigid camphor backbone holds the catalytic groups in a well-defined spatial arrangement, which is crucial for achieving high enantioselectivity. While these examples often start from camphoric acid or its anhydride (B1165640), this compound represents a synthetically accessible starting point for similar ligand families. atamanchemicals.comvnu.edu.vn

The performance of such camphor-derived ligands in asymmetric catalysis is typically evaluated by the enantiomeric excess (e.e.) of the product. The following table shows representative results for camphor-derived ligands in asymmetric catalysis.

| Catalytic Reaction | Catalyst System | Ligand Type | Enantiomeric Excess (e.e.) |

| Henry Reaction | Copper(II) acetate (B1210297) | Camphor-derived amino alcohol | up to 58% |

| Allylic Alkylation | Palladium complex | Camphor-based pyridine (B92270) | up to 95% |

| Michael Addition | Thiourea organocatalyst | Camphor-derived diamine | up to 91.5:8.5 e.r. |

This table shows results for various camphor-derived ligands to demonstrate the utility of the camphor scaffold in asymmetric catalysis. Specific data for ligands directly synthesized from this compound was limited in the reviewed literature.

Role as a Key Intermediate in the Synthesis of Natural Products and Complex Compounds

The chiral pool, which consists of readily available, enantiomerically pure natural products, is a cornerstone of modern organic synthesis. nih.gov Camphor and its derivatives, including camphoric acid and this compound, are prominent members of this pool. nih.govchemicalbook.com Their rigid, stereochemically defined structure makes them excellent starting materials for the total synthesis of complex molecules, particularly other terpenes and natural products containing bicyclic or stereochemically rich frameworks. apolloscientific.co.ukresearchgate.net

For instance, the synthesis of the antimicrobial agent Nabscessin A has been accomplished using dimethyl D-camphor (B3430136) acetal (B89532), a closely related derivative of this compound, as a chiral starting material to construct a key stereocenter. chemicalbook.com The synthesis of (-)-cannabidiol dimethyl ether has also been achieved through a method involving the α-arylation of camphor. acs.org These syntheses highlight how the camphor skeleton can be strategically manipulated and incorporated into a larger, more complex target molecule, carrying its inherent chirality forward. This compound, with its two ester groups, offers synthetic handles for further elaboration and connection to other molecular fragments. ontosight.ai

Applications in the Development of Advanced Materials with Defined Chirality

Chiral materials, particularly polymers and metal-organic frameworks (MOFs), have unique properties and potential applications in areas such as enantioselective separation, sensing, and nonlinear optics. acs.org The incorporation of chiral building blocks like camphoric acid and its esters is a key strategy for creating such materials. mdpi.com

Random copolymers of 2,5-furandicarboxylic acid and camphoric acid have been synthesized, demonstrating that the introduction of the camphor moiety can tune the mechanical and gas barrier properties of the resulting polymer. mdpi.com The chirality and rigidity of the camphor unit can influence the polymer's secondary structure, potentially leading to the formation of helical polymer chains. capes.gov.br Such helically chiral polymers have been investigated as ligands in asymmetric catalysis. nih.gov

In the realm of MOFs, camphoric acid has been used to generate chiral coordination polymers. acs.org The stereochemistry of the camphoric acid dictates the chirality of the resulting three-dimensional framework. While these studies primarily use the diacid, the use of this compound in transesterification reactions or as a precursor to other functionalized linkers for MOF synthesis is a plausible extension of this work.

Contributions to Fundamental Stereochemistry and Organic Reaction Methodology

The study of camphor and its derivatives has historically played a significant role in the development of fundamental concepts in stereochemistry. slideshare.netukzn.ac.za The rigid, bridged bicyclic system of camphor provides a unique platform for studying the influence of steric and electronic effects on reaction outcomes. cdnsciencepub.com The well-defined conformational preferences of camphor derivatives allow for detailed analysis of reaction transition states and have contributed to the formulation of models for predicting stereoselectivity. slideshare.net

For example, the stereoselectivity of methylation and aldol condensation of camphor has been studied to understand the factors controlling facial selectivity in enolate reactions. cdnsciencepub.com Furthermore, spectroscopic studies, such as vibrational circular dichroism (VCD) of camphor-related molecules, have provided insights into the relationship between molecular structure and chiroptical properties. acs.orgresearchgate.net The development of new synthetic methods, such as the one-step α-arylation of camphor, expands the toolkit of organic chemists for modifying complex molecular frameworks. acs.org While not always the direct subject of these fundamental studies, this compound is part of the family of molecules that have been instrumental in advancing our understanding of three-dimensional chemistry.

Emerging Research Directions and Future Perspectives in Dimethyl Camphorate Chemistry

Innovations in Green and Sustainable Synthesis of Dimethyl Camphorate

The traditional synthesis of esters, such as this compound from camphoric acid and methanol (B129727), often relies on strong acid catalysts and conditions that can generate significant waste. Emerging research is focused on developing more environmentally benign and efficient esterification methods that align with the principles of green chemistry. chiralpedia.com These innovations aim to reduce solvent use, employ reusable catalysts, and improve energy efficiency.

Several greener strategies are being explored for the synthesis of camphorate esters. One promising approach is the solvent-free esterification of camphoric acid. vnu.edu.vn This can be achieved through two primary pathways: the pre-formation of camphoric anhydride (B1165640), which then reacts with the alcohol, or a direct method involving in situ anhydride formation. vnu.edu.vnsemanticscholar.org Both strategies circumvent the need for organic solvents, thereby reducing volatile organic compound (VOC) emissions and simplifying product purification. vnu.edu.vn

Another significant advancement is the use of solid-supported, reusable catalysts. Heterogeneous catalysts, such as cation-exchange resins like Dowex H+, offer a sustainable alternative to homogeneous acid catalysts. nih.gov These resin-based systems are effective, non-toxic, and can be easily recovered and reused, minimizing catalyst waste. The Dowex H+/NaI system, for instance, has been shown to be a highly effective and energy-efficient method for various esterifications. nih.gov The development of biocatalytic methods, using enzymes like lipases, also represents a frontier in the green synthesis of chiral esters, offering high selectivity under mild conditions. organic-chemistry.orgnih.gov

Table 1: Comparison of Green Synthesis Strategies for Camphorate Esters

| Synthesis Strategy | Key Reagents/Catalysts | Typical Conditions | Key Advantages |

|---|---|---|---|

| Solvent-Free (via Anhydride) vnu.edu.vn | Camphoric anhydride, Alcohol | Heated, no solvent | Eliminates organic solvents, simplifies purification. |

| Solvent-Free (in situ Anhydride) vnu.edu.vn | Camphoric acid, Alcohol, Dehydrating agent (e.g., DCC) | Heated, no solvent | Direct, one-pot procedure without solvents. |

| Heterogeneous Catalysis nih.gov | Dowex H+ resin, Alcohol | Room temperature or mild heating | Reusable catalyst, non-toxic, energy-efficient, simple workup. |

| Biocatalysis organic-chemistry.orgnih.gov | Lipase, Acyl donor | Mild aqueous or organic media, ambient temperature | High enantioselectivity, biodegradable catalyst, mild conditions. |

Advancements in High-Throughput Characterization of this compound Derivatives

As the complexity and number of this compound derivatives expand, the need for rapid and efficient analytical techniques becomes critical. High-throughput characterization methods are essential for screening libraries of new compounds, optimizing reaction conditions, and analyzing complex biological or material samples. Current advancements focus on increasing speed, reducing sample size, and automating data analysis, particularly for chiral molecules. nih.gov

For general analysis of terpenes and their derivatives, methods utilizing fast gas chromatography (GC) with short gradient times (under 30 minutes) have been developed, allowing for the rapid profiling of dozens of related compounds from small amounts of biomass. nih.govresearchgate.net These approaches are a significant improvement over traditional methods that often require long runtimes and extensive sample preparation. nih.gov

Given the chiral nature of this compound, automated techniques for chiral analysis are particularly relevant. A fast, fully automated method combining chiral derivatization with trapped ion mobility–mass spectrometry (TIMS-MS) enables rapid diastereomer separation in the gas phase, allowing for sample analysis within minutes. acs.org Another innovative technique is the use of automated microflow measurement systems to study the kinetics of racemization, providing crucial data on the stereochemical stability of chiral molecules under various conditions. acs.org Furthermore, the application of machine learning and artificial intelligence is revolutionizing molecular imaging. youtube.com Deep learning algorithms are now being used for the automated detection and classification of chiral molecules in scanning probe microscopy (SPM) images, which is invaluable for studying the self-assembly of chiral derivatives on surfaces. nih.govresearchgate.net

Table 2: High-Throughput and Automated Characterization Techniques

| Technique | Principle | Application for this compound Derivatives | Advantage |

|---|---|---|---|

| Fast Gas Chromatography (GC) nih.govresearchgate.net | Optimized columns and rapid temperature gradients for separation. | Rapid screening of reaction products and purity analysis. | High speed ( < 30 min/sample), requires small sample volume. |

| Trapped Ion Mobility–Mass Spectrometry (TIMS-MS) acs.org | Gas-phase separation of ions based on size and shape after chiral derivatization. | Automated, high-speed determination of enantiomeric ratios. | Fully automated, analysis within 3 minutes per sample. |

| Automated Microflow Systems acs.org | Rapid heating and precise control of short residence times for kinetic studies. | Analysis of stereochemical stability and racemization kinetics. | Enables study of fast kinetic processes (seconds). |

| Machine Vision SPM Analysis nih.govresearchgate.net | Deep learning algorithms analyze microscopy images to identify molecular chirality. | Characterizing supramolecular assemblies and chiral patterns on surfaces. | Automated, error-reduced analysis of complex visual data. |

Exploration of Novel Reaction Pathways and Reactivity Patterns for this compound

While the ester groups of this compound undergo typical reactions such as hydrolysis and reduction, the rigid bicyclo[2.2.1]heptane skeleton offers a platform for exploring more complex and novel transformations. Research into the reactivity of camphor (B46023) and its derivatives has revealed a rich landscape of skeletal rearrangements and functionalizations that can be extended to this compound. msu.ruresearchgate.net

The camphor framework is known for its propensity to undergo carbocationic rearrangements, such as the Wagner-Meerwein shift, which can be triggered by reactions at or near the carbonyl group in the parent molecule. msu.ru Acid-catalyzed reactions on the this compound skeleton could similarly lead to unexpected skeletal modifications, providing access to novel molecular frameworks. msu.ru Research on camphorquinone, a related dicarbonyl compound, has shown that it can undergo deep-seated skeletal rearrangements to form unique tricyclic systems. rsc.org

Furthermore, the functionalization of typically unreactive C-H bonds on the camphor skeleton is an active area of research. nih.gov These strategies could be applied to this compound to introduce new functional groups at positions C5, C6, C8, C9, or C10, creating a diverse library of derivatives from a single precursor. chim.it Ring-expansion reactions, as demonstrated with the related ethyl camphor carboxylate, present another intriguing possibility. Reaction with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) could potentially expand the six-membered ring of the camphor core to yield substituted cyclooctanone (B32682) structures. zenodo.org

Table 3: Potential Novel Reaction Pathways for this compound

| Reaction Type | Potential Reagents | Expected Product Class | Underlying Reactivity Principle |

|---|---|---|---|

| Skeletal Rearrangement msu.ru | Strong acids, Lewis acids | Isomeric bicyclic esters | Wagner-Meerwein shift via carbocation intermediates. |

| C-H Functionalization nih.gov | Transition metal catalysts, Oxidizing agents | Hydroxylated or halogenated diesters | Direct activation of typically inert C-H bonds. |

| Ring Expansion zenodo.org | Dimethyl acetylenedicarboxylate (DMAD) | Cyclooctenone derivatives | Michael addition followed by intramolecular cyclization and ring opening. |

| Radical Reactions rsc.org | Radical initiators, Amine-boryl radicals | Functionalized diesters via hydrogen-atom abstraction | Enantioselective abstraction from C-H bonds. |

Integration of this compound into Advanced Supramolecular and Nanoscience Research

The unique structural features of this compound—its chirality, rigidity, and defined three-dimensional shape—make it an attractive building block for supramolecular chemistry and nanoscience. In these fields, molecules are designed to self-assemble into larger, ordered structures with emergent properties.